4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
Description
4-Nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a benzamide derivative featuring a nitro group at the para position of the benzamide core, a thiophene-sulfonyl substituent, and a thiophene-containing ethyl bridge. Its structural complexity arises from the integration of two thiophene rings (one sulfonated) and a nitro-functionalized aromatic system.
The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the nitro group may influence electronic properties and redox behavior .
Properties
IUPAC Name |
4-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S3/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFJHAEWBMIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with thiophene derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s dual thiophene-sulfonyl and nitro groups distinguish it from simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide, which lacks sulfonation but shows antimycobacterial activity .
Spectroscopic Signatures :
- The nitro group’s IR absorption (~1520–1350 cm⁻¹) and sulfonyl’s νS=O (~1150–1250 cm⁻¹) are critical for confirming the target compound’s structure, as seen in related sulfonamides .
- In contrast, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitrobenzamide shows distinct ¹H-NMR shifts for piperazine protons (δ 2.5–3.5 ppm) and nitro-aromatic protons (δ 8.0–8.5 ppm) .
Crystallographic Trends: Dihedral angles between aromatic rings (e.g., 17.3° in N-(4-bromophenyl)-2-(2-thienyl)acetamide) influence molecular planarity and packing, affecting bioavailability .
Biological Relevance :
Biological Activity
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a benzamide core substituted with a nitro group and a thiophene moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacteria and fungi. The specific activity of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide against common pathogens has been evaluated in several studies.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
The biological activity of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It may act on specific receptors related to pain and inflammation, further elucidating its therapeutic potential.
- Oxidative Stress Reduction : Studies suggest that it can reduce oxidative stress markers in cellular models, contributing to its protective effects.
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiophene derivatives, including 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide, against multi-drug resistant strains. The findings indicated a promising profile, with the compound exhibiting superior activity compared to traditional antibiotics.
Anti-inflammatory Research
In another study focusing on the anti-inflammatory properties, researchers treated RAW 264.7 macrophages with varying concentrations of the compound. The results showed a dose-dependent reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
